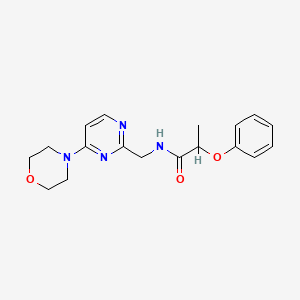![molecular formula C13H12ClN3O3 B2868985 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 69791-20-4](/img/structure/B2868985.png)
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 4-chloroanilinomethyl-1,3-dimethyl-2,4,6-trioxo-1,2,3,4,5,6-hexahydro-pyrimidine, is a synthetic organic compound used for a variety of scientific and research applications. It is a highly versatile compound that can be used in a variety of different laboratory experiments and research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
Researchers have developed a simple, economical, and green approach for synthesizing compounds similar to "5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" using a tandem Aldol condensation-Michael addition process. This method was performed in aqueous diethylamine medium, confirming the 3D structure through single-crystal X-ray structure determination. The study highlights the significance of these compounds in understanding molecular structures and electronic spectra calculated using TD-DFT methods, which could be pivotal for designing drugs with specific target interactions (Barakat et al., 2015).
Heterocyclic Synthesis and Antimicrobial Activity
Another area of interest is the synthesis of heterocyclic compounds incorporating pyridine, pyrans, pyrimidines, and azolo, azinopyrimidines that involve structures related to the queried compound. These synthesized compounds were evaluated for their antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents, highlighting the utility of complex chemical structures in addressing resistance issues (Hussein et al., 2012).
Chemical Behavior and Reactions
The chemical behavior of compounds similar to the one has been extensively studied, focusing on reactions with active methylene compounds. These studies provide insights into the reactivity and potential applications of these compounds in creating more complex molecules through nucleophilic substitution reactions. Understanding these chemical behaviors is crucial for designing synthetic pathways for novel compounds with desired properties (Yamanaka et al., 1981).
Spectral Studies and Aggregation Behavior
Spectral studies on D-π-A molecules related to the compound , such as those involving strong electron donors and acceptors, have been conducted to understand their aggregation behavior. These studies reveal insights into the formation of H-aggregates and their spectral properties, which are essential for applications in materials science, including the development of optoelectronic devices (Chen et al., 2001).
Molluscicidal Activity
Research into the molluscicidal activity of related compounds provides an example of how these chemical structures can be applied in environmental and agricultural contexts to control snail populations that act as vectors for diseases such as schistosomiasis. The exploration of such applications underlines the versatility of these compounds beyond their biomedical implications (Abdelrazek et al., 2006).
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRXMJNNABTRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
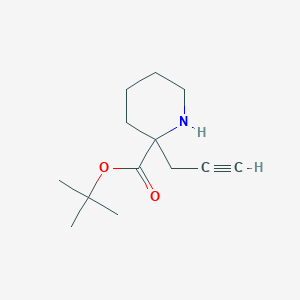
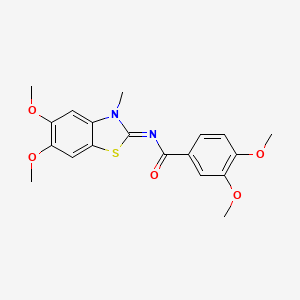

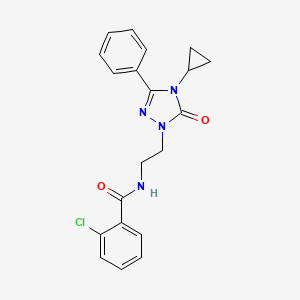
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
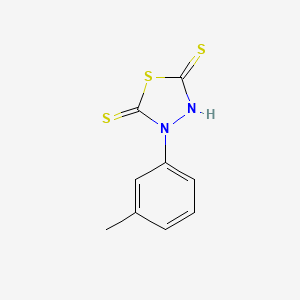
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)
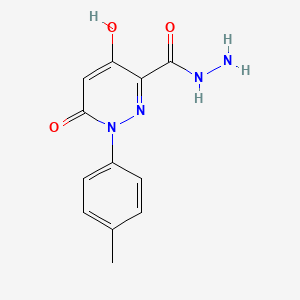
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)
